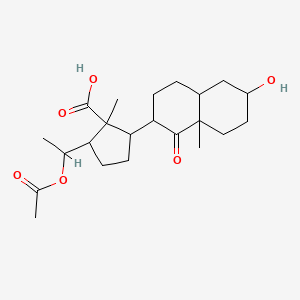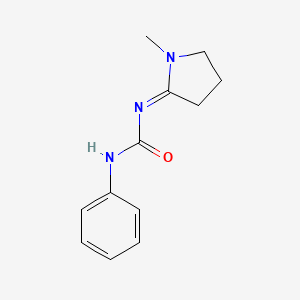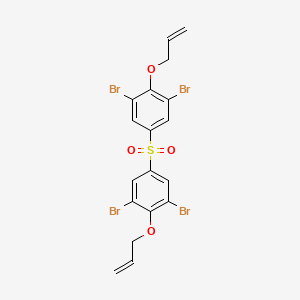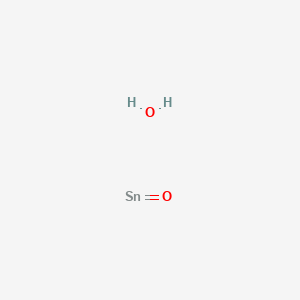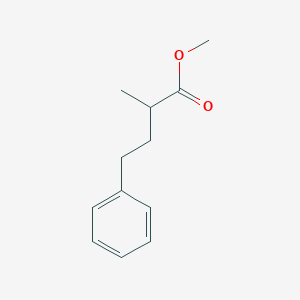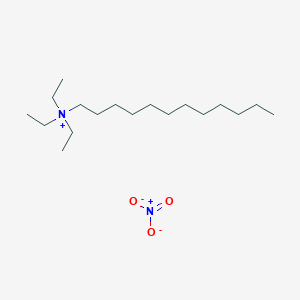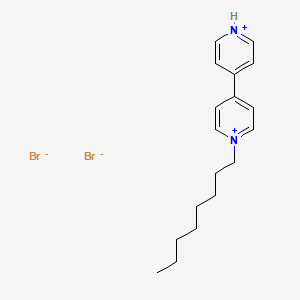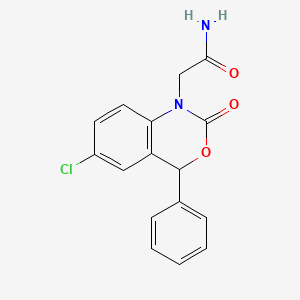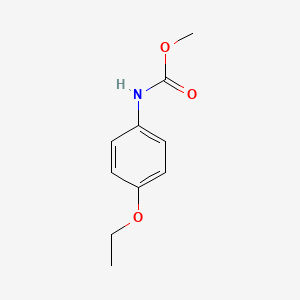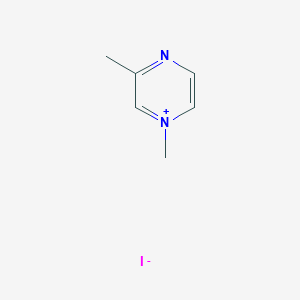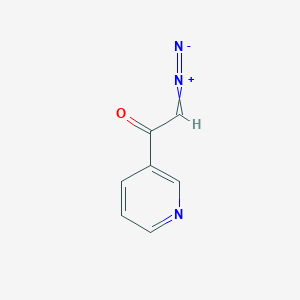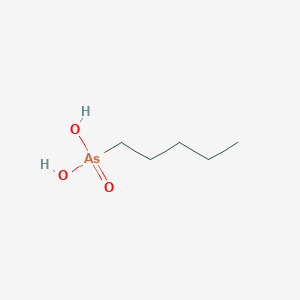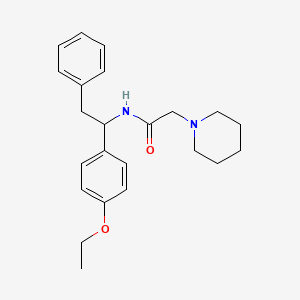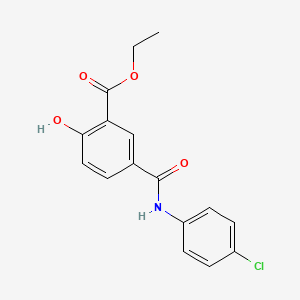
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzoic acid core, a chlorophenyl group, an amino carbonyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with 4-chlorophenyl isocyanate to form the intermediate compound. This intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the amino carbonyl group can form hydrogen bonds with active site residues. These interactions can alter the function of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Chlorophenyl compounds: Molecules containing the chlorophenyl group but lacking other functional groups present in the target compound.
Amino carbonyl compounds: Compounds with amino carbonyl groups but different aromatic cores.
Uniqueness
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and amino carbonyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
38507-82-3 |
|---|---|
分子式 |
C16H14ClNO4 |
分子量 |
319.74 g/mol |
IUPAC名 |
ethyl 5-[(4-chlorophenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-2-22-16(21)13-9-10(3-8-14(13)19)15(20)18-12-6-4-11(17)5-7-12/h3-9,19H,2H2,1H3,(H,18,20) |
InChIキー |
TZNVTXPEZAUINV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
